molecular formula C12H15NO B8791752 4-(Dimethylamino)-3-phenylbut-3-en-2-one CAS No. 66606-22-2

4-(Dimethylamino)-3-phenylbut-3-en-2-one

Cat. No.: B8791752
CAS No.: 66606-22-2
M. Wt: 189.25 g/mol
InChI Key: JMXVESGATWXZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-3-phenylbut-3-en-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

66606-22-2

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4-(dimethylamino)-3-phenylbut-3-en-2-one

InChI

InChI=1S/C12H15NO/c1-10(14)12(9-13(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3

InChI Key

JMXVESGATWXZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred mixture of benzyl methyl ketone (26.8 ml) and dimethylformamide dimethyl acetal (30.0 ml) was heated in a distillation apparatus on an oil bath at 95°-100° C. for 11/2 hours. Methanol slowly distilled off. The residual volatiles were removed under vacuum and the resulting oil was crystallised from ether-petroleum spirit (40°-60° C.) to yield the title compound (mp 66° C.).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of phenylacetone (13.4 grams) and dimethylformamide dimethylacetal (13.0 grams) was heated at 90°-95° C. on a steam bath for about 21/2 hours. A crude oil was produced which was then chromatographed on 600 ml of silica gel using ethyl acetate as an eluent. The final product, whose structure was confirmed by NMR, was a yellow oil which crystallized upon standing, yield 15.5 grams.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One

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